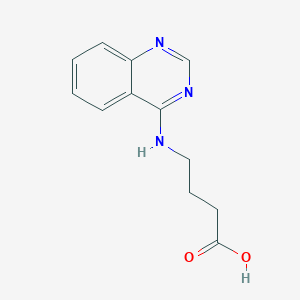

4-(Quinazolin-4-ylamino)butanoic acid

Description

Contextualization within Quinazoline (B50416) Derivatives Research

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry. ekb.egmdpi.com Quinazoline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. ekb.egmdpi.com A significant portion of research into quinazoline-based compounds has focused on their role as kinase inhibitors. mdpi.combohrium.comekb.egmdpi.com Several FDA-approved drugs, such as gefitinib (B1684475), erlotinib (B232), and lapatinib, feature the quinazoline core and function by targeting tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govmdpi.comnih.gov

The 4-aminoquinazoline substitution pattern, as seen in 4-(Quinazolin-4-ylamino)butanoic acid, is a particularly well-explored area. researchgate.net This specific arrangement is a key feature in many potent and selective kinase inhibitors. nih.gov The amino group at the 4-position often serves as a crucial hydrogen bond donor, facilitating interaction with the hinge region of the ATP-binding site of kinases. mdpi.com Therefore, the presence of the quinazolin-4-amine (B77745) structure in this compound immediately places it within a class of compounds with significant therapeutic precedent.

Relevance within Butanoic Acid Derivatives and Amino Acid Conjugates

Butanoic acid, also known as butyric acid, and its derivatives are another class of compounds with diverse biological significance. turito.comdrugbank.comwikipedia.org In medicinal chemistry, the butanoic acid moiety can influence a molecule's pharmacokinetic properties, such as solubility and cell permeability. ontosight.ai It can also be involved in direct interactions with biological targets.

The linkage of a bioactive scaffold, like quinazoline, to an amino acid or a related structure like an aminobutanoic acid, is a common strategy in drug design. nih.govresearchgate.net This conjugation can lead to several advantages, including improved targeting, enhanced cellular uptake, and altered metabolic stability. Amino acid conjugates can be designed to mimic natural substrates of cellular transporters, thereby facilitating their entry into cells. nih.gov The butanoic acid portion of this compound can be viewed as a mimic of γ-aminobutyric acid (GABA), an important neurotransmitter, although research into this specific aspect of the compound is not extensively documented in the public domain.

Significance as a Privileged Scaffold in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.orgmdpi.comnih.govresearchgate.net These scaffolds represent a validated starting point for the design of new bioactive molecules. The quinazoline ring system is widely regarded as a privileged scaffold due to its presence in a multitude of biologically active compounds and approved drugs. ekb.egiajps.com

The versatility of the quinazoline scaffold allows for the introduction of various substituents at different positions, leading to a wide range of biological activities. mdpi.com This adaptability makes it a valuable tool for medicinal chemists in the quest for novel therapeutics. The combination of the privileged quinazoline core with the butanoic acid side chain in this compound creates a molecule with the potential for diverse biological interactions, further underscoring its significance in medicinal chemistry research.

Overview of Research Directions and Potential Applications

While direct and extensive research specifically on this compound as a standalone agent is not widely published, its importance is highlighted by its incorporation into more complex molecules with significant therapeutic potential. A prime example is the investigational drug Bexotegrast (PLN-74809). nih.govnih.govpliantrx.commedchemexpress.comidrblab.netfda.gov

Bexotegrast, which contains the 2-(quinazolin-4-ylamino)butanoic acid core structure, is a dual inhibitor of αvβ6 and αvβ1 integrins and is currently in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF). nih.govpliantrx.commedchemexpress.com This indicates that the this compound scaffold is a key component for achieving the desired biological activity. The research into Bexotegrast suggests that this scaffold can be further elaborated to create potent and selective inhibitors of specific biological targets.

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound dictates a logical disassembly of the molecule to identify key intermediates and viable starting materials. The primary and most logical disconnection occurs at the C4-N bond of the quinazoline ring. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction.

This initial disconnection yields two key synthons: a quinazoline-4-yl cation equivalent, which translates to a 4-chloroquinazoline (B184009) intermediate (an excellent electrophile), and a 4-aminobutanoic acid anion equivalent, which corresponds to 4-aminobutanoic acid or its ester form (the nucleophile).

A further retrosynthetic step on the 4-chloroquinazoline intermediate involves a functional group interconversion. The chloro group at the C4 position is synthetically derived from a hydroxyl group, leading back to quinazolin-4(3H)-one . This tautomeric form of 4-hydroxyquinazoline is a stable and common precursor.

Finally, the quinazolin-4(3H)-one core can be disconnected through the cleavage of two C-N bonds, tracing its origin back to simple, readily available precursors. The most common starting material for this scaffold is anthranilic acid or its derivatives, which provides the benzene ring and the nitrogen at position 1.

This analysis outlines a convergent synthetic strategy:

Construct the quinazolin-4(3H)-one core from an anthranilic acid derivative.

Convert the quinazolin-4(3H)-one to the more reactive 4-chloroquinazoline intermediate.

Couple the 4-chloroquinazoline with 4-aminobutanoic acid (or its ester) to form the final product.

Synthetic Routes to the Quinazoline Core

The quinazoline ring system is a foundational component of the target molecule. Its synthesis is typically achieved from derivatives of anthranilic acid through various cyclization methods.

The formation of the quinazolin-4(3H)-one core from anthranilic acid is a well-established transformation in heterocyclic chemistry. Several high-yield methods are available.

One of the most direct methods is the Niementowski quinazolinone synthesis . This reaction involves heating anthranilic acid with an excess of formamide. ptfarm.pl The formamide serves as both a reactant, providing the carbon atom for position 2, and often as the solvent. ptfarm.plnih.gov The reaction proceeds via the formation of two water molecules to yield quinazolin-4-one. ptfarm.pl Optimization of reaction conditions, such as temperature control between 130-135°C, can significantly increase the yield of the desired product to as high as 96%. ptfarm.pl

An alternative and highly employed two-step approach first involves the acylation of anthranilic acid with an acyl chloride, such as chloroacetyl chloride, or an anhydride (B1165640) like acetic anhydride. asianpubs.orgnih.gov This forms an N-acyl anthranilic acid derivative. Subsequent heating, often with a dehydrating agent like acetic anhydride, induces ring closure to form a 1,3-benzoxazin-4-one intermediate. asianpubs.orgnih.gov This intermediate is then treated with an amine source, such as ammonium acetate, which opens the oxazinone ring and facilitates recyclization to afford the final quinazolin-4(3H)-one derivative. asianpubs.org

| Method | Starting Material | Key Reagents | Intermediate | Product |

| Niementowski Reaction | Anthranilic acid | Formamide | N-formylanthranilic acid (in situ) | Quinazolin-4(3H)-one |

| Benzoxazinone (B8607429) Route | Anthranilic acid | Acetic anhydride | 2-Methyl-1,3-benzoxazin-4-one | 2-Methylquinazolin-4(3H)-one |

To facilitate the attachment of the butanoic acid moiety, the quinazolin-4(3H)-one must be converted into a more reactive intermediate. The hydroxyl group at the C4 position is a poor leaving group for nucleophilic substitution. Therefore, it is transformed into a chloro group, creating the highly reactive 4-chloroquinazoline .

This activation is typically achieved through chlorination under standard conditions. researchgate.net The most common laboratory method involves refluxing the quinazolin-4(3H)-one with a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net This reaction effectively replaces the hydroxyl group with a chlorine atom, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

The general transformation is summarized in the table below.

| Starting Material | Chlorinating Agent | Product | Reaction Condition |

| Quinazolin-4(3H)-one | Thionyl chloride (SOCl₂) | 4-Chloroquinazoline | Reflux |

| Substituted Quinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Substituted 4-Chloroquinazoline | Reflux |

Integration of the Butanoic Acid Moiety

The final stage of the synthesis involves creating the C-N bond between the quinazoline core and the butanoic acid side chain.

The key reaction for attaching the side chain is a nucleophilic aromatic substitution (SNAr) . researchgate.net The electron-withdrawing nitrogen atoms in the pyrimidine ring of quinazoline make the C4 position particularly susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present. nih.govnih.gov

In this step, 4-chloroquinazoline is reacted with 4-aminobutanoic acid. The primary amine of the amino acid acts as the nucleophile, attacking the C4 carbon of the quinazoline ring and displacing the chloride ion. To prevent the carboxylic acid group from interfering with the reaction (e.g., by reacting with the base or the quinazoline itself), it is common practice to use the ester form of the amino acid, such as ethyl 4-aminobutanoate. The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid.

The reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, and may be heated to reflux to ensure completion. researchgate.net A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl that is formed during the reaction. researchgate.net

| Electrophile | Nucleophile | Solvent | Conditions | Product |

| 4-Chloroquinazoline | Ethyl 4-aminobutanoate | Isopropanol | Reflux, with base (e.g., TEA) | Ethyl 4-(quinazolin-4-ylamino)butanoate |

While amide bond formation is a cornerstone of many synthetic strategies in medicinal chemistry, it is important to clarify its role in the context of synthesizing this compound. The crucial linkage between the quinazoline core and the butanoic acid moiety is an amine (C-N) bond , not an amide (C(O)-N) bond. This amine bond is formed via the nucleophilic aromatic substitution described previously.

Therefore, direct amide bond formation strategies, such as those involving coupling reagents (e.g., HATU, DCC) or the reaction of an amine with a carboxylic acid derivative (like an acyl chloride), are not the primary method for constructing the target molecule's backbone. Such strategies would be central if, for example, the butanoic acid were to be attached to an amino-substituent on the quinazoline ring, but not for the direct C4-linkage central to the specified compound.

An in-depth analysis of the synthetic methodologies surrounding this compound reveals a landscape of strategic derivatization and optimization challenges. Research in this area focuses on modifying the core structure to probe biological activity and overcoming inherent synthetic hurdles to improve efficiency and purity.

Structure

3D Structure

Properties

IUPAC Name |

4-(quinazolin-4-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11(17)6-3-7-13-12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8H,3,6-7H2,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCHTZOXDMJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

Receptor Tyrosine Kinase (RTK) Inhibition

No publicly available research data specifically details the inhibitory activity of 4-(Quinazolin-4-ylamino)butanoic acid against the following receptor tyrosine kinases.

There is no specific information available in the scientific literature regarding the inhibitory effects of this compound on Epidermal Growth Factor Receptor (EGFR) kinase. While the broader class of 4-anilinoquinazolines are known EGFR inhibitors, data for the butanoic acid derivative is absent.

Specific data on the inhibition of the RET (Rearranged during Transfection) tyrosine kinase by this compound could not be located in the reviewed literature.

There are no available studies that have evaluated the inhibitory potential of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Research on quinazoline (B50416) derivatives as VEGFR-2 inhibitors has focused on other substitution patterns.

No research findings were identified that describe the activity of this compound as an inhibitor of Janus kinase 2 (JAK2), Monopolar spindle 1 (MPS1), or Polo-like kinase 1 (PLK1).

Enzyme Modulation

No information was found concerning the modulation of other enzyme systems by this compound.

Histone Deacetylase (HDAC) Inhibition

No published studies were identified that investigated the effect of this compound on Histone Deacetylase (HDAC) activity. While various quinazoline and quinazolinone derivatives have been explored as HDAC inhibitors, there is no specific data detailing the interaction or inhibitory mechanism of this compound with any class of HDAC enzymes.

Thymidylate Synthase Inhibition

No research data was found regarding the inhibition of Thymidylate Synthase by this compound. Although some quinazoline-based antifolates are known to target this enzyme, the specific inhibitory properties and mechanism of action for this compound have not been reported.

Microtubule Protein Polymerization Inhibition

There are no research findings available that describe the effect of this compound on microtubule protein polymerization. Studies on other classes of quinazoline derivatives have shown activity in this area, but none have specifically implicated this compound.

Urease Enzyme Inhibition

No studies have been published detailing the mechanistic investigation of this compound as a urease enzyme inhibitor. Consequently, there is no data on its potential binding modes or inhibitory concentrations.

COX Enzyme Inhibition

There is no information available in the scientific literature regarding the mechanistic investigation of this compound as an inhibitor of COX enzymes.

DNA Interaction Mechanisms (e.g., Groove Binding, Intercalation)

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial drugs. mdpi.com These interactions can be broadly categorized as non-covalent (including groove binding, intercalation, and electrostatic interactions) and covalent binding. mdpi.com Planar aromatic systems, such as the quinazoline ring system, have the potential to function as DNA intercalators, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.govatdbio.com This action can distort the DNA structure, interfering with crucial cellular processes like replication and transcription. atdbio.com

Another mode of interaction is groove binding, where molecules fit into the minor or major grooves of the DNA helix. atdbio.com Furthermore, research has identified a series of quinazolin-2-ylamino-quinazolin-4-ols as a novel class of inhibitors against bacterial DNA polymerase III. nih.gov The inhibition of this essential enzyme blocks chromosomal DNA replication, leading to bacterial cell death. nih.gov This finding suggests that quinazoline derivatives can interfere with the machinery of DNA synthesis, a mechanism that relies on precise protein-DNA interactions.

Cellular Pathway Modulation

Antiproliferative Effects

The quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including significant antiproliferative effects against various cancer cell lines. mdpi.comnih.gov Numerous studies have demonstrated that these compounds can induce apoptosis and modulate cell cycle progression, making them attractive candidates for cancer therapy development. mdpi.comsemanticscholar.org

Research on novel quinazoline derivatives carrying substituted-sulfonamides has identified compounds with remarkable antiproliferative activity. For instance, one such derivative, compound 4d, exhibited potent activity against several human cancer cell lines, including breast (MCF-7), lung (A549), colon (LoVo), and liver (HepG2). mdpi.com Mechanistic studies revealed that these compounds can inhibit cancer cell proliferation by arresting the cell cycle at the G1 phase. mdpi.comsemanticscholar.org Furthermore, they were shown to induce apoptosis by modulating the expression of key regulatory proteins. semanticscholar.org Specifically, treatment of MCF-7 cells with these compounds led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, alongside an increase in the expression of caspase 7. semanticscholar.org

Table 2: Antiproliferative Activity of a Quinazoline Derivative (Compound 4d) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 2.5 |

| A549 | Lung Cancer | 5.6 |

| LoVo | Colon Cancer | 6.87 |

| HepG2 | Liver Cancer | 9.0 |

Data reflects the activity of a novel quinazoline derivative carrying a substituted-sulfonamide. mdpi.com

These findings highlight that the antiproliferative effects of certain quinazoline derivatives are mediated through specific modulation of cellular pathways controlling cell division and programmed cell death. mdpi.comsemanticscholar.org

Apoptosis Induction Pathways (e.g., Upregulation of Cleaved PARP-1 and Caspase-3)

The quinazoline scaffold is a core component of various molecules recognized for their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov A key mechanism involves the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Several quinazolinone-based derivatives have been shown to trigger apoptosis by initiating this cascade. nih.govmdpi.com

A critical event in this pathway is the activation of effector caspases, such as caspase-3. rsc.org Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the most important substrates of caspase-3 is Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair. researchgate.net

In the course of caspase-dependent apoptosis, PARP-1 is cleaved by caspase-3, which separates its DNA-binding domain from its catalytic domain. rsc.org This cleavage renders PARP-1 inactive, preventing DNA repair and conserving cellular energy (in the form of ATP) that would otherwise be consumed in futile repair attempts, thereby ensuring the cell proceeds efficiently toward apoptosis. The detection of cleaved PARP-1 is, therefore, a widely recognized marker of apoptosis. mdpi.com Studies on quinazolinone–chalcone hybrids have demonstrated their ability to induce apoptosis specifically through the induction of caspase-3 and subsequent PARP-1 cleavage. rsc.orgresearchgate.net

Cell Cycle Arrest (e.g., G2/M Phase)

In addition to inducing apoptosis, many quinazoline derivatives exhibit anticancer activity by interfering with the cell cycle, thereby halting the proliferation of malignant cells. nih.gov A common mechanism observed for this class of compounds is the induction of cell cycle arrest at the G2/M checkpoint. nih.govnih.gov This checkpoint ensures that cells only enter mitosis (M phase) after any DNA damage incurred during replication (S phase) has been repaired.

Research has shown that certain quinazoline-based analogs can cause an accumulation of cells in the G2/M phase. nih.gov This effect is often mediated by the modulation of key regulatory proteins. For instance, some derivatives have been found to down-regulate redox-sensitive proteins like Cdc25C and the Cyclin B1/Cdk1 complex. nih.gov The Cyclin B1/Cdk1 complex is the master regulator of entry into mitosis, and its inhibition prevents the cell from progressing past the G2 phase. Furthermore, some quinazolinone derivatives that act as PARP-1 inhibitors have also been shown to cause cell growth arrest at the G2/M phase in cancer cell lines. rsc.org This disruption of the cell cycle can, in itself, be a potent trigger for apoptosis. nih.gov

Modulation of Inflammatory Pathways

The quinazoline core is integral to numerous compounds possessing significant anti-inflammatory properties. mdpi.comorientjchem.org These derivatives modulate inflammatory pathways through various mechanisms, primarily by inhibiting the production and signaling of pro-inflammatory mediators.

Studies have demonstrated that quinazoline compounds can suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many genes involved in inflammation. tsijournals.com By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. tsijournals.commdpi.com Additionally, some 4-amino quinazoline derivatives have been noted for their potent anti-inflammatory effects. mdpi.com Other mechanisms include the inhibition of phosphodiesterase 7 (PDE7), an enzyme involved in regulating the immune system and inflammation, which presents another avenue through which quinazoline derivatives can exert their anti-inflammatory effects. nih.gov

Inhibition of β-Amyloid Aggregation

In the context of neurodegenerative disorders like Alzheimer's disease, the quinazoline scaffold has emerged as a promising template for designing agents that can target the underlying pathology. mdpi.com One of the key pathological hallmarks of Alzheimer's is the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques. nih.gov

Numerous studies have shown that quinazoline derivatives can effectively inhibit the aggregation of Aβ peptides. nih.govbohrium.com Structure-activity relationship studies on libraries of 2,4-disubstituted quinazolines have identified compounds that potently prevent the formation of both Aβ40 and Aβ42 fibrils. nih.govbohrium.com This inhibitory activity helps to reduce the formation of the toxic oligomers and plaques that contribute to neuronal damage and cognitive decline in Alzheimer's disease. mdpi.comnih.gov

| Compound Class | Specific Derivative Example | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| 2,4-Diaminoquinazoline | N⁴-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 Aggregation | 80 nM | nih.gov |

| 2,4-Diaminoquinazoline | N²-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 Aggregation | 1.7 µM | nih.gov |

| Quinazolin-2-ol | 4-(benzylamino)quinazolin-2-ol | Aβ40 Aggregation | 270 nM | bohrium.com |

| 2,4-Diaminequinazoline | N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Aβ40 Aggregation | 2.3 µM | bohrium.com |

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage in a wide range of diseases, including cancer and neurodegenerative disorders. nih.gov The quinazoline structure is a feature of many molecules that exhibit significant antioxidant properties. mdpi.commdpi.com

Derivatives of quinazolin-4(3H)-one, particularly those linked to polyphenolic compounds, have been shown to possess potent radical-scavenging abilities. nih.govmdpi.com These compounds can neutralize harmful free radicals through mechanisms such as hydrogen atom transfer and electron donation. mdpi.com In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have confirmed the antioxidant capacity of various quinazoline derivatives, with some showing activity comparable to or greater than standard antioxidants like ascorbic acid. orientjchem.org It is noteworthy, however, that the effect on ROS can be context-dependent, as some quinazoline derivatives designed as anticancer agents achieve their effect by inducing oxidative stress within tumor cells. nih.govnih.gov

| Compound Class | Assay | Activity Noted | Reference |

|---|---|---|---|

| 2,4-Disubstituted quinazolines | DPPH Radical Scavenging | 34-63.4% inhibition at 50 µM | bohrium.com |

| 2-Thioxobenzo quinazolines | DPPH Radical Scavenging | High free radical scavenging activity | mdpi.com |

| Quinazolin-4(3H)-one polyphenolic derivatives | Multiple radical scavenging assays | Stronger effect than ascorbic acid and Trolox for some derivatives | mdpi.com |

Inhibition of Tau Protein

A second critical pathological feature of Alzheimer's disease and other "tauopathies" is the hyperphosphorylation and subsequent aggregation of the microtubule-associated protein Tau into neurofibrillary tangles (NFTs). nih.gov The formation of these tangles disrupts neuronal function and contributes to cell death.

The versatile quinazoline scaffold is also being actively investigated for its potential to inhibit Tau protein aggregation. mdpi.comnih.gov Reviews on the development of novel therapeutics for Alzheimer's disease consistently identify the inhibition of Tau aggregation as a key therapeutic strategy and highlight quinazoline derivatives as a promising class of compounds for this purpose. nih.govdrugbank.com While the specific mechanisms and potencies are still an area of intensive research, the ability of quinazoline-based molecules to target both β-amyloid and Tau pathologies makes them particularly attractive candidates for multi-target drug design in the fight against neurodegenerative diseases. mdpi.com

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Quinazoline (B50416) Core

The quinazoline scaffold is a key pharmacophore found in numerous biologically active compounds. Modifications to this core structure can significantly influence the compound's interaction with biological targets.

Substitutions at various positions on the quinazoline ring have been shown to be critical for modulating the biological activities of this class of compounds.

Position 2: The substituent at the 2-position can significantly impact the compound's activity. The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov Additionally, the incorporation of a stryl group at the second position in a related quinazolinone structure has been shown to lead to enhanced chemotherapeutic actions. nih.gov

Position 3: The introduction of different heterocyclic moieties at position 3 of the quinazolinone ring has been suggested to increase activity. nih.gov The presence of a substituted aromatic ring at this position is also considered important for antimicrobial activities. nih.gov Furthermore, deactivating functional groups at the third position have been associated with enhanced hypotensive efficacy. nih.gov

Position 4: The 4-position is highly activated due to the α-nitrogen effect, making it a key site for interaction and substitution. nih.gov The presence of an amine or a substituted amine at this position is crucial and can promote anti-cancer and anti-microbial activities. nih.govnih.gov Development of lipophilic character at the C-4 position of the quinazoline ring is also considered desirable for novel inhibitory affinity. nih.gov

Positions 6 and 7: Substitutions at the 6- and 7-positions of the quinazoline core are important for optimizing biological activity. Small electron-donating substituents at these positions have been found to be beneficial for inhibitory activity in certain contexts. nih.gov Specifically, an alkyl-thiobenzothiazole side chain at the 6-position, combined with an electron-withdrawing group in a 4-anilino substituent, has been shown to result in better biological activities. nih.gov

Position 8: The 8-position also plays a role in the biological profile of quinazoline derivatives. For instance, a phenyl ring at the eighth position and a nitro group at the sixth position of a quinazoline entity have been shown to possess improved anti-cancer potency. nih.gov

| Position | Importance for Biological Activity | Example of Favorable Substituent/Feature |

| 2 | Essential for antimicrobial and chemotherapeutic actions. nih.govnih.gov | Methyl, amine, thiol, or stryl groups. nih.govnih.gov |

| 3 | Can increase activity; important for antimicrobial and hypotensive effects. nih.govnih.govnih.gov | Heterocyclic moieties, substituted aromatic rings, deactivating groups. nih.govnih.govnih.gov |

| 4 | Highly activated position, crucial for anticancer and antimicrobial activities. nih.govnih.govnih.gov | Amine or substituted amine groups, lipophilic character. nih.govnih.govnih.gov |

| 6 & 7 | Important for optimizing inhibitory activity. nih.gov | Small electron-donating groups, alkyl-thiobenzothiazole side chain (at position 6). nih.gov |

| 8 | Contributes to anticancer potency. nih.gov | Phenyl ring. nih.gov |

The introduction of halogen atoms onto the quinazoline core can significantly modulate the physicochemical properties and biological activity of the resulting compounds. Halogen substitution can affect electronic properties, such as the dipole moment and spatial extent, which in turn can impact interactions at a biological target's binding site. mdpi.com

Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that substitution with halogen atoms in the benzene (B151609) ring can increase the interactions between these compounds and human serum albumin (HSA). mdpi.comresearchgate.net This interaction is primarily driven by hydrophobic forces, and the binding affinity has been observed to increase with the increasing atomic number of the halogen. mdpi.comresearchgate.net

In the context of antimicrobial activity, the presence of a halogen atom at the 6- and 8-positions of the quinazolinone ring can improve these activities. nih.gov For instance, the substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 has been shown to significantly improve antibacterial activity. nih.gov Furthermore, the presence of halogens on the sixth position of the quinazoline core is known to assist in the potency against bacteria. nih.gov

| Halogen Position | Influence on Biological Activity/Properties |

| General | Can alter electronic properties (dipole moment, spatial extent) impacting target interactions. mdpi.com |

| 6 and 8 | Presence of halogens can improve antimicrobial activity. nih.gov |

| 6 | Halogen substitution can assist in antibacterial potency. nih.gov |

| Benzene Ring (general) | Can increase binding affinity to human serum albumin (HSA). mdpi.comresearchgate.net |

The electronic nature of substituents on the quinazoline core, whether they are electron-donating or electron-withdrawing, plays a pivotal role in determining the biological activity.

An electron-withdrawing group substituted in a 4-anilino moiety of a quinazoline derivative has been found to lead to better biological activities. nih.gov In another study, the yield of a reaction to synthesize quinazolines was slightly increased when an electron-withdrawing group was present at the para-position of a benzylamine (B48309) reactant, whereas an electron-donating group decreased the yield. nih.gov

Conversely, small electron-donating substituents at the 6- or 7-positions have been shown to be beneficial to the inhibitory activity of certain quinazoline analogues. nih.gov

The following table summarizes the general influence of electron-donating and electron-withdrawing groups on the activity of quinazoline derivatives based on available research.

| Substituent Type | Position of Influence | Observed Effect on Biological Activity/Reactivity |

| Electron-Withdrawing Group | 4-Anilino Moiety | Leads to better biological activities. nih.gov |

| Electron-Withdrawing Group | para-position of a benzylamine reactant | Slightly increased reaction yield for quinazoline synthesis. nih.gov |

| Electron-Donating Group | 6- and/or 7-positions | Beneficial to inhibitory activity. nih.gov |

| Electron-Donating Group | para-position of a benzylamine reactant | Decreased reaction yield for quinazoline synthesis. nih.gov |

Role of the Butanoic Acid Moiety and its Linkage

The position of the amino group on the butanoic acid side chain is a critical determinant of the molecule's chemical properties and its potential interactions with biological systems. In 4-(Quinazolin-4-ylamino)butanoic acid, the amino group is at the 4-position, creating a γ-amino acid derivative. The positioning of the amino group influences the molecule's flexibility, polarity, and ability to form hydrogen bonds.

In naturally occurring compounds like butirosins, a (2S)-4-amino-2-hydroxybutyrate side chain is present, highlighting the biological relevance of amino-substituted butyric acid moieties. nih.gov The position of the amine group can affect the folding and activity of molecules. nih.gov Different positions of the amino group (α, β, γ, or δ) on a carbon chain can lead to distinct biological activities. nih.gov For instance, in the context of amino acid side chains, the terminal groups and their positioning are crucial for catalytic activity in enzymes. nih.gov

The inclusion of a butyric acid group can significantly influence the physicochemical properties of a parent compound, particularly its solubility and bioavailability. Butyric acid itself is a short-chain fatty acid. biointerfaceresearch.com The synthesis of prodrugs of butyric acid has been explored to create derivatives with increased aqueous solubility. nih.gov Generally, poor aqueous solubility can hinder the development of drugs, affecting assay performance and oral bioavailability. nih.gov

Derivatives of butyric acid have been synthesized to improve the solubility and bioavailability of related compounds. researchgate.net The carboxylic acid functionality of the butanoic acid moiety can exist in an ionized form at physiological pH, which can enhance aqueous solubility. This is a critical factor for drug absorption and distribution in the body.

Stereochemical Considerations in Activity

The spatial arrangement of atoms within a molecule can profoundly influence its interaction with biological targets, and this principle holds true for this compound and its analogues. The presence of a chiral center, as is possible within the butanoic acid moiety, introduces the potential for stereoisomers (enantiomers and diastereomers), which may exhibit significantly different biological activities.

A prominent example highlighting the importance of stereochemistry in this class of compounds is Bexotegrast (PLN-74809). nih.govfda.gov This complex derivative, identified as (S)-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid, underscores the stereospecificity of binding to its target. nih.gov The designation of the (S)-configuration at the chiral center of the butanoic acid chain as the active enantiomer suggests that a precise three-dimensional orientation of the substituents is crucial for its pharmacological effect. This observation strongly implies that for the parent compound, this compound, and its derivatives, the stereochemistry of the butanoic acid side chain is a critical determinant of biological activity.

While specific studies on the stereoisomers of unsubstituted this compound are not extensively detailed in publicly available literature, the established precedent with derivatives like Bexotegrast provides a compelling rationale for further investigation into the stereoselective synthesis and biological evaluation of its enantiomers. It is plausible that one enantiomer will exhibit greater potency or a different pharmacological profile compared to its mirror image, a common phenomenon in drug action.

Comparison with Related Quinazoline and Butanoic Acid Derivatives

The biological activity of this compound can be further understood by comparing it with structurally related molecules. Variations in the length of the alkanoic acid chain, as well as substitutions on the quinazoline ring, can lead to significant changes in efficacy and target selectivity.

Influence of the Alkanoic Acid Chain:

The length and nature of the carboxylic acid side chain attached to the 4-amino position of the quinazoline ring are critical for activity. Structure-activity relationship studies on related quinazolinone antibacterials have shown that modifications to the side chain can dramatically impact potency. For instance, the addition of a methylene (B1212753) group linker to a carboxylic acid side chain was found to decrease activity in one case but improve it for other derivatives, highlighting the complex interplay between the linker and other substituents.

Substitutions on the Quinazoline Ring:

The quinazoline nucleus itself offers multiple positions for substitution, and modifications at these sites have been extensively explored to modulate biological activity. General SAR studies on quinazoline derivatives have indicated that the 2nd, 6th, and 8th positions are particularly important for pharmacological activity. researchgate.net For example, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of some 4-amino-quinazoline derivatives. nih.gov

Furthermore, the nature of the substituent at the 4-position is a key determinant of the pharmacological profile. The 4-amino group is a common feature in many biologically active quinazolines. In a series of 4-aminoquinazoline derivatives developed as opioid receptor like-1 (ORL1) antagonists, the stereochemistry of a substituted cyclohexyl group attached to the 4-amino position was found to be crucial for high affinity and selectivity. nih.gov This again emphasizes the importance of the three-dimensional structure of the substituent at this position.

The table below summarizes the general influence of structural modifications on the activity of quinazoline derivatives, providing a framework for understanding the SAR of this compound in a broader context.

| Structural Modification | General Effect on Activity | Reference |

| Stereochemistry of side chain | Can be a critical determinant of potency and selectivity. | nih.govfda.gov |

| Length of alkyl carboxylic acid chain | Can significantly alter biological activity. | |

| Substitution at position 2 of quinazoline ring | Important for modulating pharmacological effects. | researchgate.net |

| Substitution at position 6 of quinazoline ring | Can influence potency and target interaction. | researchgate.netnih.gov |

| Substitution at position 7 of quinazoline ring | Electron-donating groups can increase activity. | nih.gov |

| Substitution at position 8 of quinazoline ring | A key position for structure-activity studies. | researchgate.net |

Preclinical Biological Evaluation and Efficacy Studies

In Vitro Antiproliferative and Cytotoxic Activity

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives already in clinical use. The antiproliferative and cytotoxic effects of compounds related to "4-(Quinazolin-4-ylamino)butanoic acid" have been evaluated against a wide array of human tumor cell lines.

Derivatives of the quinazoline core have demonstrated significant in vitro anticancer activity against various human tumor cell lines, including liver (HepG2), gastric (MGC-803), lung (A549), breast (MCF-7), colon (HCT116, HT29), cervical (HeLa), and leukemia (L1210) cancers. The mechanism of action for many of these derivatives involves the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial for cell proliferation and tumor growth.

For instance, certain 4-anilinoquinazoline (B1210976) compounds, structurally related to "this compound," are known potent tyrosine kinase inhibitors. Various synthesized quinazolinone derivatives have also shown moderate to excellent cytotoxic activities against cell lines like MCF-7 and A549. While specific data for "this compound" is not extensively detailed in the reviewed literature, the consistent and potent anticancer activity observed across a multitude of its structural analogs underscores the potential of this chemical class.

Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives Against Human Cancer Cell Lines

| Compound Type | Cell Line | Activity |

|---|---|---|

| Quinazolinone Schiff base derivatives | MCF-7, MDA-MB-231 | Cytotoxic activity observed |

| 2-Furano-4(3H)-quinazolinones | OVCAR-4, NCI-H522 | GI50 of 1.82 & 2.14 μM for the most active compound |

| Erlotinib (B232) analogues | A549, HCT116, MCF-7 | IC50s: 4.26, 3.92, and 0.14 μM, respectively |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | MCF-7 | IC50 = 2.49 μM for the most potent compound |

Note: The data presented is for quinazoline derivatives and not specifically for this compound.

Antimicrobial Activity Assessments

The emergence of drug-resistant pathogens has necessitated the search for novel antimicrobial agents. The quinazoline core has been explored as a promising scaffold for the development of new antibacterial, antifungal, and antiviral drugs.

Quinazoline derivatives have been shown to possess antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Studies have demonstrated the efficacy of certain quinazolin-4(3H)-one derivatives against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve the inhibition of bacterial DNA synthesis. Additionally, some quinazoline derivatives have shown activity against Mycobacterium species, highlighting their potential as antitubercular agents. While specific studies on "this compound" are limited, the broader class of quinazolines shows considerable promise in this therapeutic area.

Table 2: Antibacterial Spectrum of Selected Quinazolinone Derivatives

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus, E. coli, P. aeruginosa | Superior activity among synthesized compounds |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Pronounced antimicrobial activity |

| 2,3-Disubstituted quinazolin-4(3H)-one derivatives | Various bacteria | Good antimicrobial activities |

Note: The data presented is for quinazoline derivatives and not specifically for this compound.

In addition to antibacterial effects, quinazoline derivatives have been investigated for their antifungal potential. Research has shown that certain compounds from this class exhibit inhibitory activity against various pathogenic fungi. For example, novel quinazolin-6-ylcarboxylates demonstrated excellent fungicidal activities against Botrytis cinerea. Some quinazolinone derivatives have also shown efficacy against Aspergillus Niger and Candida albicans. These findings suggest that the quinazoline scaffold can be a valuable starting point for the development of new antifungal therapies.

The antiviral properties of quinazoline derivatives have also been a subject of investigation. Studies have explored their efficacy against a range of viruses. For instance, some quinazolinone-based molecules have been designed as broad-spectrum antiviral agents, showing activity against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. Other research has demonstrated the antiviral activity of 4-thioquinazoline derivatives against the Tobacco Mosaic Virus (TMV). These results indicate the versatility of the quinazoline structure in combating viral infections.

Anti-inflammatory Activity Studies

Chronic inflammation is a key component of many diseases, making the development of effective anti-inflammatory agents a priority. Quinazolinone derivatives have been recognized for their anti-inflammatory properties. Various studies have synthesized and screened newer quinazolinone analogs, with some compounds exhibiting significant edema inhibition. The anti-inflammatory activity of these compounds is often compared to established drugs like phenylbutazone (B1037) and diclofenac. The structural features of the quinazoline nucleus appear to be conducive to exerting anti-inflammatory effects, making "this compound" and its analogs interesting candidates for further investigation in this area.

Antimalarial Activity Studies

The development of resistance by Plasmodium falciparum to conventional antimalarial drugs has necessitated the search for new chemical entities with novel mechanisms of action. nih.govscialert.net Quinazolinones have emerged as a promising class in this regard. scialert.net Febrifugine (B1672321), an alkaloid isolated from the Chinese plant Dichroa febrifuga, contains a 4-quinazolinone moiety and is known for its potent antimalarial properties. nih.gov This has led researchers to design and synthesize numerous febrifugine analogues and other quinazolinone derivatives. nih.govscialert.net

Research has demonstrated that the 4-quinazolinone moiety is crucial for the antimalarial activity of these compounds. nih.gov Structure-activity relationship studies on febrifugine analogues suggest that the quinazolinone ring, a nitrogen atom in the adjoining piperidine (B6355638) ring, and a propyl chain are essential for biological activity. nih.gov Synthetic efforts have focused on creating simpler, cost-effective molecules that retain the core active structure. nih.gov

In vivo studies using mouse models with Plasmodium berghei have shown that various 2,3-substituted quinazolin-4(3H)-one derivatives exhibit significant antimalarial activity. nih.govlongdom.org For instance, a series of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones were synthesized and evaluated, with several compounds showing notable activity against the parasite. longdom.org Similarly, other pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have demonstrated high potency, with some capable of curing P. berghei infections in mice at very low doses. nih.gov These findings underscore the potential of the quinazoline scaffold as a source of lead compounds for the development of new antimalarial drugs. longdom.org

Other Reported Biological Activities of Related Quinazoline Derivatives

The quinazoline core is a privileged scaffold in medicinal chemistry, known to be associated with a wide array of pharmacological activities. researchgate.netencyclopedia.pubmdpi.com

Quinazolinone derivatives have been a focal point of research for new anticonvulsant drugs since the discovery of methaqualone as a sedative-hypnotic. nih.gov Numerous studies have explored the synthesis and evaluation of various quinazolin-4(3H)-one derivatives for their potential to manage seizures. nih.govijpscr.info

These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govijpscr.info The neurotoxicity is also commonly assessed using the rotarod method. nih.gov Research has shown that substitutions at positions 2 and 3 of the quinazolinone ring are particularly important for modulating anticonvulsant potency. mdpi.com For example, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones showed moderate to significant activity when compared to diazepam. nih.gov In another study, several (E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives demonstrated potent seizure protection. ijpscr.info

Some research suggests that the anticonvulsant effect may be mediated through allosteric modulation of the GABA-A receptor. mdpi.com Structure-activity relationship studies have indicated that certain substitutions, such as a butyl group at position 3, can have a significant effect on preventing seizure spread. nih.gov

| Compound Series | Key Findings | Testing Model | Reference Compound |

|---|---|---|---|

| 3-Substituted-2-(phenoxymethyl) quinazolin-4(3H)-ones | Exhibited moderate to significant anticonvulsant activity. | Not specified | Diazepam nih.gov |

| 2,3-Disubstituted quinazoline-4(3H)-ones | Compounds 8, 13, and 19 showed 100% protection and were four times more potent than the reference. | scPTZ | Ethosuximide nih.gov |

| 2-styrylquinazolin-4(3H)-one derivatives | Eight compounds showed promising seizure protection at 100 mg/kg. | MES & scPTZ | Phenytoin, Carbamazepine ijpscr.info |

| 3-amino 2-phenyl quinazolinones | Synthesized compounds demonstrated noteworthy anticonvulsant activity. | MES | Phenytoin researchgate.net |

Quinazoline and its derivatives have been extensively reviewed as potential agents for the treatment of diabetes mellitus. researchgate.netekb.egekb.eg Uncontrolled hyperglycemia can lead to severe complications, and there is a continuous search for novel small molecules with potent hypoglycemic effects and fewer side effects than existing therapies. ekb.eg The quinazolinone scaffold has been identified as a versatile pharmacophoric unit for designing such compounds. ekb.egekb.eg

Researchers have designed and synthesized various series of quinazoline derivatives and evaluated their in vivo antihyperglycemic activity, typically in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov One approach involves creating quinazoline-sulfonylurea hybrids designed to act as dual agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Sulfonylurea Receptor (SUR). nih.gov Several of these hybrid compounds were found to be more potent than the reference drug glibenclamide, inducing a significant reduction in blood glucose levels. nih.gov

Other quinazoline derivatives have been developed as inhibitors of dipeptidyl peptidase IV (DPP-4), a well-known target for managing type 2 diabetes. ekb.eg Certain quinazoline-clubbed thiazoline (B8809763) derivatives showed promising DPP-4 inhibitory activity, with one compound exhibiting an IC50 value of 1.12 nM. ekb.eg

| Compound Series | Mechanism/Target | Key Finding | Reference Compound |

|---|---|---|---|

| Quinazoline-sulfonylurea hybrids | PPARγ and SUR agonists | Compound VI-6-a showed a 78.2% reduction in blood glucose, exceeding the reference. | Glibenclamide nih.gov |

| Quinazoline clubbed thiazoline derivatives | DPP-4 inhibition | One compound exhibited a potent IC50 of 1.12 nM. | Linagliptin ekb.eg |

| 2-sec-amino-3H-quinazolin-4-ones | Antidiabetic | Reported as potent antidiabetic agents. | Not specified researchgate.net |

| 4, 6-disubstituted quinazolines | Glucokinase activators | Identified as potent antidiabetic agents. | Not specified researchgate.net |

Certain quinazoline derivatives have been investigated for their potential as H1-antihistamines. encyclopedia.pubnih.gov Histamine is a key mediator in allergic reactions, and blocking its H1 receptor can alleviate symptoms such as bronchospasm.

A series of novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity in guinea pigs. nih.gov The study found that all tested compounds provided significant protection against histamine-induced bronchospasm. nih.gov One compound, 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one, was found to be equipotent to the standard reference drug, chlorpheniramine (B86927) maleate (B1232345), with the added benefit of causing negligible sedation. nih.gov Similarly, another study on 1,2,4-triazolo[1,5-a]quinazolines also demonstrated promising antihistaminic activity against histamine-induced bronchospasm. asianpubs.orgresearchgate.net

| Compound Series | Most Potent Compound | % Protection from Bronchospasm | Reference Compound (% Protection) |

|---|---|---|---|

| 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones | Compound II | 70.0% | Chlorpheniramine maleate (71%) nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolines | Compounds 2, 3, 11, 20, 21 | Showed highest activity in the series. | Theophylline asianpubs.orgresearchgate.net |

The development of agents that can counteract oxidative stress is a significant area of pharmaceutical research, as excessive free radicals can damage biological molecules and contribute to various diseases. mdpi.commdpi.com Quinazolinone derivatives, particularly when combined with other known antioxidant pharmacophores like phenols, have been evaluated for their antioxidant potential. mdpi.comnih.gov

The antioxidant activity of these compounds is typically assessed using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and Nitric Oxide (NO) radical scavenging methods. dntb.gov.uaorientjchem.org Studies have shown that linking the quinazolin-4-one scaffold with polyphenolic derivatives can enhance antiradical activity. nih.gov Specifically, derivatives with ortho-diphenolic substitutions have been found to exert a stronger antioxidant effect than reference compounds like ascorbic acid and Trolox. mdpi.com The presence of hydroxyl groups on a phenyl ring attached to the quinazolinone core is often required for significant antioxidant activity. dntb.gov.ua

| Compound Series | Key Structural Feature for Activity | Assay Methods Used | Key Finding |

|---|---|---|---|

| 2-Substituted quinazolin-4(3H)-ones | Hydroxyl and methoxy (B1213986) groups on a phenyl ring at position 2. | DPPH, ABTS, TEAC-CUPRAC | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was a potent antioxidant. dntb.gov.ua |

| Polyphenolic derivatives of quinazolin-4(3H)-one | Pyrogallol (three phenolic groups) derivatives. | Not specified | Showed high antioxidant activity compared to ascorbic acid and Trolox. nih.gov |

| Phenolic derivatives of quinazolin-4(3H)-one | Ortho-diphenolic substitutions. | ABTS, DPPH, NO scavenging | Exerted stronger antioxidant effect than ascorbic acid and Trolox. mdpi.com |

| 3-amino-2-methylquinazolin-4(3H)-one derivatives | Heteroatoms and resonance effects. | DPPH, NO scavenging | Compounds 5 and 6 showed excellent scavenging capacity, higher than ascorbic acid. orientjchem.org |

Computational and Structural Biology Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands, such as quinazoline (B50416) derivatives, interact with their protein targets.

Ligand-Protein Interactions (e.g., with EGFR-TK, α-glucosidase, microtubule proteins)

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The quinazoline scaffold is a well-established core for EGFR-TK inhibitors. japsonline.comnih.gov Molecular docking studies have shown that 4-anilinoquinazoline (B1210976) derivatives fit into the ATP-binding pocket of the EGFR kinase domain. nih.govresearchgate.net Key interactions often involve the formation of hydrogen bonds between the nitrogen atoms (N1 and N3) of the quinazoline ring and crucial amino acid residues in the hinge region of the protein, such as Met793. japsonline.com The anilino group at the 4-position typically extends into a hydrophobic pocket, forming van der Waals interactions with nonpolar residues. researchgate.net For instance, in a study of various 4-anilinoquinazolines, a hydrogen bond with Met793 and additional interactions with residues like Lys728, Thr790, and Leu788 were observed, contributing to the ligand's affinity for the receptor. japsonline.com

α-Glucosidase: Quinazoline derivatives have also been investigated as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. bohrium.comnih.gov Docking simulations are used to understand the binding modes of these compounds within the enzyme's active site. researchgate.netnih.gov These studies help identify essential interactions, such as hydrogen bonds and hydrophobic contacts with catalytic residues, that are responsible for the inhibitory activity. nih.govresearchgate.net The binding of these inhibitors can alter the hydrophobic environment around the amino acid residues of the enzyme, leading to a non-competitive, reversible inhibition. researchgate.net

Microtubule Proteins: The quinazoline scaffold has been identified in compounds that act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.gov Molecular docking studies help to rationalize the structure-activity relationships of these compounds. researchgate.net These simulations show that quinazoline derivatives can satisfy the hydrophobic requirements of the colchicine site. Key interactions may include hydrogen bonds with residues such as Cys241, which is considered crucial for colchicine binding site inhibitors. nih.govfrontiersin.org

Prediction of Binding Modes and Affinities

Molecular docking is instrumental in predicting not only the binding pose but also the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For a series of novel 4-anilino quinazoline derivatives targeting EGFR-TK, docking studies calculated binding energies ranging from -6.74 to -7.46 kcal/mol, which were significantly better than the standard inhibitor erlotinib (B232) (-3.84 kcal/mol) in the same study. nih.gov These predicted affinities, along with the inhibition constants (Ki), are calculated using algorithms like the Lamarckian genetic algorithm. nih.gov Such predictions are vital for prioritizing compounds for synthesis and experimental testing. nih.gov In virtual screening campaigns, thousands of quinazoline derivatives can be docked against a protein target, and those with the best docking scores are selected for further investigation. nih.govnih.gov

Table 1: Predicted Binding Affinities of Selected Quinazoline Derivatives

| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4-Anilino quinazolines (SGQ4, DMUQ5) | EGFR-TK | -7.46, -7.31 | nih.gov |

| 2-Anilino 4-amino substituted quinazolines (Derivative C-02) | Pf-DHODH | -225.112 | nih.gov |

| Amide enriched 2-(1H)-quinazolinones (7a-j) | EGFR-TK | -9.00 to -9.67 | nih.gov |

Molecular Dynamics Simulations

To refine the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into its stability and conformational dynamics. mdpi.commdpi.com For quinazoline derivatives complexed with targets like EGFR, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.govnih.gov Analyses such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are performed. nih.gov A stable RMSD for the complex over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov RMSF analysis can reveal which parts of the protein become more or less flexible upon ligand binding. These simulations confirm the stability of crucial interactions, like hydrogen bonds, and provide a more dynamic understanding of the binding event. nih.govfrontiersin.org

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like 4-(quinazolin-4-ylamino)butanoic acid. biointerfaceresearch.comsemanticscholar.org DFT methods can be used to optimize the molecular geometry and calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. semanticscholar.org These calculations can also determine the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov For example, DFT studies on quinazolinone derivatives have been used to correlate quantum chemical descriptors with their observed biological activities. semanticscholar.orgresearchgate.net

Crystallographic Studies of Related Complexes (e.g., X-ray Diffraction)

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their solid state. While a crystal structure for this compound itself may not be publicly available, studies on related quinazoline and quinazolinone complexes offer valuable structural insights. nih.govmdpi.comnih.gov For example, the crystal structure of a quinazolinone-nitrate complex revealed its specific isomeric form in the solid state and detailed the intermolecular hydrogen bonding networks (N-H···O and C-H···O) that create a 2D layered supramolecular structure. nih.govmdpi.com In another study, X-ray analysis of phenylalanine derivatives bearing a quinazolin-4-one scaffold complexed with the HIV capsid protein confirmed their binding mode and occupation of multiple pockets within the binding site. nih.gov These crystallographic studies provide definitive experimental evidence of molecular conformation and interaction patterns, which can be used to validate and guide computational models. nih.govmdpi.com

Virtual Screening and In Silico Compound Design

Computational approaches are pivotal in modern drug discovery, starting from the identification of new hits to the optimization of lead compounds.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comsemanticscholar.org For quinazoline derivatives, structure-based virtual screening, which uses molecular docking, has been successfully employed to filter databases like PubChem to find novel potential inhibitors for targets such as EGFR. nih.gov In one such study, an initial library of 1000 quinazoline derivatives was filtered down to 28 compounds with good pharmacokinetic profiles, from which seven were identified as having better binding scores than a control drug. nih.gov

In Silico Design: The insights gained from molecular docking, MD simulations, and QSAR (Quantitative Structure-Activity Relationship) studies are used to rationally design new compounds with improved potency and selectivity. nih.govajol.inforesearchgate.net For instance, based on the analysis of the binding mode of known inhibitors, new quinazoline derivatives can be designed by adding or modifying functional groups to enhance interactions with specific residues in the target's active site. nih.govnih.gov This in silico design process helps to focus synthetic efforts on molecules with the highest probability of success, thereby saving time and resources in the drug development pipeline. researchgate.netplos.org

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogues with Optimized Biological Profiles

A primary avenue for future research involves the rational design and synthesis of novel analogues of 4-(Quinazolin-4-ylamino)butanoic acid to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies on the broader quinazoline (B50416) class have shown that modifications at several positions on the heterocyclic core can significantly influence potency and target specificity. nih.govmdpi.com

Key synthetic strategies would involve:

Substitution on the Quinazoline Ring: Introducing various substituents at the C-6 and C-7 positions is a well-established strategy for modulating the activity of quinazoline-based inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). mdpi.com For instance, the introduction of small, hydrophobic groups can enhance binding affinity to kinase domains.

Modification of the Butanoic Acid Side Chain: The butanoic acid moiety offers numerous possibilities for modification. Esterification or amidation could improve cell permeability, while altering the chain length or introducing conformational constraints could optimize interactions with the target protein.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can improve the compound's pharmacokinetic profile. For example, replacing the carboxylic acid with a tetrazole group can enhance metabolic stability and oral bioavailability. mdpi.com

The design of these new analogues would be guided by computational modeling and followed by synthesis and rigorous biological evaluation. mdpi.com

Table 1: Potential Modifications for Analogue Design

| Position of Modification | Type of Modification | Potential Impact |

|---|---|---|

| Quinazoline C-6/C-7 | Introduction of methoxy (B1213986), halogen, or other small groups | Enhanced target binding affinity and selectivity mdpi.com |

| Quinazoline C-2 | Substitution with aryl or heterocyclic groups | Altered target profile; potential for multi-target activity nih.gov |

| Butanoic Acid Chain | Esterification, amidation, chain length variation | Improved bioavailability and pharmacokinetic properties biointerfaceresearch.com |

| Carboxylic Acid Group | Bioisosteric replacement (e.g., tetrazole) | Increased metabolic stability and cell penetration mdpi.com |

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer often involve multiple dysregulated signaling pathways. nih.gov Consequently, agents that can simultaneously modulate several targets offer a significant therapeutic advantage over single-target drugs. researchgate.net The quinazoline scaffold is well-suited for the development of multi-target inhibitors. nih.govfrontiersin.org For instance, certain quinazoline derivatives have been successfully designed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical in tumor growth and angiogenesis. globalresearchonline.net

Future research on this compound should explore its potential as a scaffold for multi-target agents. This could involve hybridizing the core structure with other pharmacophores known to inhibit relevant targets in diseases like cancer or inflammatory conditions. frontiersin.org A key strategy is to design molecules that can fit into the ATP-binding sites of multiple kinases, a common feature exploited by many quinazoline-based inhibitors. ekb.eg This approach could lead to the development of drugs with enhanced efficacy and a reduced likelihood of developing resistance. nih.gov

Table 2: Examples of Multi-Targeted Quinazoline Derivatives

| Compound Type | Targets Inhibited | Therapeutic Area |

|---|---|---|

| 4-Anilinoquinazolines | EGFR, VEGFR | Cancer mdpi.comglobalresearchonline.net |

| Substituted Quinazolines | EGFR, c-Met | Cancer (NSCLC) nih.gov |

| 2,4-Disubstituted Quinazolines | EGFR, Microtubules | Cancer nih.govresearchgate.net |

Investigation of Bioavailability and Metabolic Stability in Preclinical Models

A crucial step in the development of any new therapeutic agent is the thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability and rapid metabolic degradation are common reasons for the failure of drug candidates. For quinazoline derivatives, metabolic stability is a key parameter that often correlates with their in vivo efficacy. researchgate.netnih.gov

Future preclinical studies on this compound and its optimized analogues should include:

In Vitro Metabolic Stability Assays: Using human and other species' liver microsomes to predict the rate of metabolic clearance. researchgate.netnih.gov Studies on related quinazolinamines have shown high stability in such assays, suggesting this scaffold is a promising starting point. researchgate.net

Permeability and Efflux Studies: Assessing the ability of the compounds to cross cell membranes and determining if they are substrates for efflux pumps like P-glycoprotein (P-gp), which can contribute to multidrug resistance. researchgate.net

These studies will be essential to select candidates with favorable drug-like properties for further development. researchgate.net

Development of Advanced Delivery Systems

Even with an optimized biological profile, the therapeutic efficacy of a drug can be limited by poor solubility, instability, or non-specific distribution. Advanced drug delivery systems (DDS) can overcome these limitations. While specific DDS for this compound have not been reported, technologies developed for other anticancer agents, including quinazoline-based drugs, could be applicable.

Potential DDS approaches include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, protect it from degradation, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Stimuli-Responsive Systems: Designing carriers that release the drug in response to specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes, can enhance specificity and reduce off-target effects.

Magnetic Nanoparticles: For certain applications, magnetic nanoparticles can be used to guide the drug to the target site using an external magnetic field and can trigger drug release upon exposure to an alternating magnetic field.

These advanced delivery strategies could significantly enhance the therapeutic index of novel analogues derived from this compound.

Addressing Resistance Mechanisms to Existing Therapeutics

A major challenge in cancer therapy is the development of drug resistance. japsonline.com For quinazoline-based EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232), a common mechanism of acquired resistance is the T790M mutation in the EGFR kinase domain, which increases the enzyme's affinity for ATP and reduces its affinity for the inhibitor. japsonline.comnih.govmdpi.com

Future design of analogues based on the this compound scaffold must consider strategies to overcome such resistance. This includes:

Covalent Inhibition: Designing inhibitors that can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site (like Cys797 in EGFR). This approach has led to the development of second- and third-generation EGFR inhibitors that are effective against the T790M mutation. nih.gov

Targeting Alternative Pathways: As resistance can also emerge through the activation of bypass signaling pathways (e.g., c-Met amplification), developing multi-target inhibitors as discussed in section 7.2 is a critical strategy. nih.gov

Allosteric Inhibition: Exploring inhibitors that bind to sites other than the highly conserved ATP-binding pocket could lead to novel agents that are less susceptible to resistance mutations within the active site.

By proactively designing compounds that can circumvent known resistance mechanisms, the therapeutic utility of this chemical class can be significantly extended. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(quinazolin-4-ylamino)butanoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling quinazolin-4-amine with activated butanoic acid derivatives (e.g., NHS esters or acid chlorides). Post-synthesis, purity can be assessed via HPLC with UV detection (λ = 254 nm) or LC-MS. For structural confirmation, use - and -NMR to verify the quinazoline ring protons (δ 7.5–8.5 ppm) and the butanoic acid backbone (δ 2.3–2.8 ppm for CH groups) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting kinases or receptors where quinazoline derivatives are known modulators (e.g., EGFR or PARP). Use dose-response curves (1 nM–100 µM) in cell viability assays (MTT or resazurin). Include positive controls (e.g., gefitinib for EGFR) and validate results with orthogonal methods like Western blotting for downstream signaling markers .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). For low solubility, employ co-solvents like PEG-400 or cyclodextrins. Quantify solubility via UV-Vis spectroscopy at λ (quinazoline absorption ~300 nm) or nephelometry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Synthesize analogs with modifications to (a) the quinazoline ring (e.g., halogenation at C-6/C-7) and (b) the butanoic acid linker (e.g., chain elongation or substitution). Use molecular docking (AutoDock Vina) to predict binding to targets like EP4 receptors. Validate experimentally via SPR or ITC for binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

- Methodological Answer : Cross-validate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Perform counter-screens against off-target kinases (e.g., using KinomeScan). Analyze metabolic stability (e.g., liver microsome assays) to assess if discrepancies arise from compound degradation .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Methodological Answer : Administer via intravenous (IV) and oral routes in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Quantify compound levels using LC-MS/MS (MRM transitions for m/z 287→178). Calculate AUC, C, and t. Include bile-duct cannulated models to assess enterohepatic recirculation .

Q. What analytical methods are suitable for detecting degradation products during stability studies?

- Methodological Answer : Use forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Analyze via UPLC-QTOF-MS to identify degradation products (e.g., quinazoline ring oxidation or amide hydrolysis). Compare fragmentation patterns with reference standards .

Q. How can target engagement be confirmed in complex biological systems?

- Methodological Answer : Employ cellular thermal shift assays (CETSA) to monitor target protein stabilization upon compound binding. Alternatively, use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS proteomic analysis .

Key Considerations for Researchers

- Contradictory Data : Address variability in biological assays by standardizing protocols (e.g., ATP concentration in kinase assays) and using isogenic cell lines .

- Toxicity Screening : Include hERG inhibition assays (patch-clamp) and Ames tests for genotoxicity during lead optimization .

- Computational Tools : Leverage molecular dynamics simulations (GROMACS) to predict metabolic sites and guide synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products